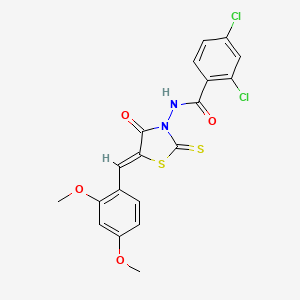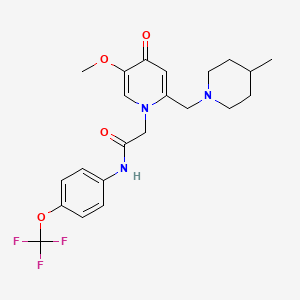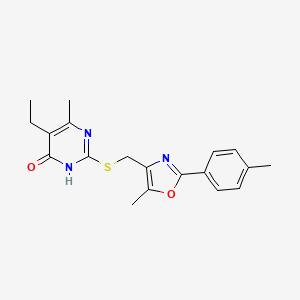
5-Ethyl-6-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that have varied applications in the field of chemistry and biology due to their unique structural features and potential biological activities. While specific studies on this exact molecule may be limited, research on similar compounds provides insights into their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic building blocks to form the desired pyrimidine derivatives. These processes can include condensation reactions, the use of reagents like ethyl (2-tert-butyl-2H-tetrazol-5-yl)acetate, and specific catalysts to facilitate the formation of the pyrimidin-4-ol core structure (Kanno et al., 1991).
Molecular Structure Analysis
Molecular structure analysis typically involves spectroscopic methods such as FT-IR, NMR, UV-Vis, and X-ray diffraction. These techniques help in identifying the molecular fingerprints and the three-dimensional arrangement of atoms within the compound. For instance, compounds with similar structural frameworks have been analyzed using DFT/B3LYP functional and basis sets to understand their optimized structures and electronic properties (Sert et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving pyrimidin-4-ol derivatives can vary widely, including alkylation, acylation, and condensation reactions. These reactions can significantly alter the chemical properties and biological activity of the compounds. The exact reactions and properties would depend on the substituents present on the pyrimidine ring and the reaction conditions employed (Novikov et al., 2005).
Physical Properties Analysis
The physical properties such as melting point, solubility, and crystalline structure of pyrimidin-4-ol derivatives are crucial for their application in various fields. These properties can be influenced by the nature of the substituents on the pyrimidine ring and the overall molecular structure. X-ray crystallography can provide detailed information about the crystalline structure and molecular geometry (Gangjee et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH-dependence, are influenced by the molecular structure. The presence of functional groups such as methyl, ethyl, or thioether can impact the compound's acidity, basicity, and nucleophilicity. Studies on similar compounds have explored their binding affinity to biological targets, providing insights into their reactivity and potential biological applications (Afrough et al., 2017).
Wissenschaftliche Forschungsanwendungen
Spectral and DFT Analysis
Research on compounds with similar structures involves detailed spectral analysis and density functional theory (DFT) calculations. For instance, a study on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate showcased spectral (FT-IR, 1H and 13C NMR, UV-Vis) and single-crystal x-ray diffraction identification, alongside DFT/B3LYP theoretical calculations. These analyses provide insights into the optimized structure, electronic, and nonlinear optical properties, suggesting potential for applications in material sciences and pharmacology due to the compound's interaction with proteins like c-MET, indicating cancer treatment potential (Sert et al., 2020).
Biological Activity
Another area of application is the exploration of biological activities. Compounds such as 2-Methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one, derived from similar synthetic pathways, have shown biocidal properties against various bacteria and fungi, indicating their potential as antimicrobial agents (Youssef et al., 2011).
Nonlinear Optical Properties
The study of nonlinear optical (NLO) properties is crucial for the development of new materials for optoelectronic applications. Research on thiopyrimidine derivatives, similar in structure to the compound , demonstrates significant NLO properties, suggesting their utility in high-tech applications like photonics and laser technology (Hussain et al., 2020).
Synthesis and Cyclization Reactions
Further research includes the synthesis and cyclization reactions of pyrimidine derivatives, exploring their enzymatic activities. This provides a foundation for developing new compounds with potential applications in biochemistry and pharmaceuticals, indicating the versatility of pyrimidine-based structures in synthesizing biologically active molecules (Abd & Awas, 2008).
Antimicrobial and Anti-inflammatory Agents
Lastly, the development of new heterocyclic compounds, including those containing sulfonamido moieties derived from pyrimidine bases, emphasizes their use as potential antimicrobial and anti-inflammatory agents. This signifies the compound's potential in medicinal chemistry for drug development (Azab et al., 2013).
Eigenschaften
IUPAC Name |
5-ethyl-4-methyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-5-15-12(3)20-19(22-17(15)23)25-10-16-13(4)24-18(21-16)14-8-6-11(2)7-9-14/h6-9H,5,10H2,1-4H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSNOKQHMUGDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC2=C(OC(=N2)C3=CC=C(C=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-6-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)pyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2495572.png)
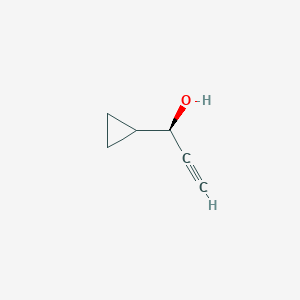
![1-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B2495575.png)
![3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2495577.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-methylbutanamide](/img/structure/B2495578.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2495579.png)
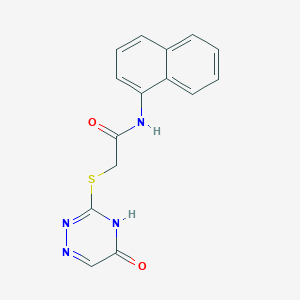

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B2495586.png)
![4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2495587.png)
![N-(2,2-diethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2495589.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2495590.png)
